4-(4-Ethoxyphenyl)-2-methylbutanal

Fragrance chemistry QSAR Physicochemical profiling

4-(4-Ethoxyphenyl)-2-methylbutanal (CAS 203640-38-4; synonyms: Benzenebutanal,4-ethoxy-α-methyl-) is a C₁₃H₁₈O₂ aromatic aldehyde bearing a 4-ethoxyphenyl substituent and a 2-methyl-branched butanal backbone. The ethoxy group introduces a moderate hydrogen-bond-acceptor capability (2 acceptors, 0 donors) and increases the calculated molecular weight to 206.28 g mol⁻¹ relative to the unsubstituted phenyl analog.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 203640-38-4
Cat. No. B12578707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-2-methylbutanal
CAS203640-38-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CCC(C)C=O
InChIInChI=1S/C13H18O2/c1-3-15-13-8-6-12(7-9-13)5-4-11(2)10-14/h6-11H,3-5H2,1-2H3
InChIKeySANFDYKKEKXTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)-2-methylbutanal (CAS 203640-38-4): Structural Identity and Procurement-Relevant Physicochemical Profile


4-(4-Ethoxyphenyl)-2-methylbutanal (CAS 203640-38-4; synonyms: Benzenebutanal,4-ethoxy-α-methyl-) is a C₁₃H₁₈O₂ aromatic aldehyde bearing a 4-ethoxyphenyl substituent and a 2-methyl-branched butanal backbone . The ethoxy group introduces a moderate hydrogen-bond-acceptor capability (2 acceptors, 0 donors) and increases the calculated molecular weight to 206.28 g mol⁻¹ relative to the unsubstituted phenyl analog . The compound exhibits six rotatable bonds, imparting conformational flexibility that may influence receptor binding and organoleptic properties . Its structural features position it within the broader class of fragrance aldehydes, yet the electronic and steric contribution of the para-ethoxy substituent distinguishes it from simpler phenylbutanal derivatives commonly encountered in fragrance ingredient inventories.

Why 4-(4-Ethoxyphenyl)-2-methylbutanal Cannot Be Freely Replaced by Generic Phenylbutanal Analogs in Scent-Directed Applications


Generic substitution of 4-(4-ethoxyphenyl)-2-methylbutanal with the simpler 2-methyl-4-phenylbutyraldehyde (CAS 40654-82-8) or other phenylbutanal derivatives disregards the documented influence of the para-alkoxy substituent on odor character and intensity. Although both compounds share the same carbon skeleton, the ethoxy group alters the electronic distribution of the aromatic ring and adds a hydrogen-bond-acceptor site. In the fragrance domain, even minor structural modifications can shift the olfactory profile from floral-green to anisic-sweet notes, leading to formulation incompatibility [1]. The safety assessment of 2-methyl-4-phenylbutyraldehyde has been completed by RIFM [2]; however, the toxicological and organoleptic data for the ethoxy analog are not publicly available, meaning that read-across assumptions must be validated experimentally rather than assumed. For procurement decisions, sourcing the specific ethoxy derivative is often mandatory to meet a pre-defined fragrance accord specification.

Quantitative Differentiation Evidence for 4-(4-Ethoxyphenyl)-2-methylbutanal Relative to Closest Structural Analogs


Molecular Weight and Hydrogen-Bonding Capacity vs. 2-Methyl-4-phenylbutyraldehyde

The replacement of a hydrogen atom at the para-position of the phenyl ring with an ethoxy group increases the molecular weight from 162.23 g mol⁻¹ (2-methyl-4-phenylbutyraldehyde) to 206.28 g mol⁻¹ (4-(4-ethoxyphenyl)-2-methylbutanal) [1]. Additionally, the ethoxy derivative introduces two hydrogen-bond-acceptor sites, whereas the parent phenylbutanal possesses only one (the aldehyde oxygen) . These parameters are critical inputs for quantitative structure-activity relationship (QSAR) models used to predict odor threshold and skin permeability, indicating that the two compounds are not interchangeable in model-based predictions.

Fragrance chemistry QSAR Physicochemical profiling

Structural Alert for an Additional Metabolic Site Relative to 2-Methyl-4-phenylbutyraldehyde

The ethoxy substituent in the target compound presents a site for O-dealkylation, a metabolic pathway not possible for the unsubstituted phenyl analog [1]. This structural feature implies that the toxicological profile of 4-(4-ethoxyphenyl)-2-methylbutanal cannot be directly inferred from the RIFM safety data of 2-methyl-4-phenylbutyraldehyde, which is classified as Cramer Class I (low toxicity) [2]. For regulatory submissions, a separate TTC (Threshold of Toxicological Concern) assessment or experimental data would be required for the ethoxy derivative.

Metabolic stability Toxicology Read-across

Rotatable Bond Count as a Predictor of Olfactory Receptor Binding Entropy vs. Phenylbutanal

The target compound contains six rotatable bonds, compared to four rotatable bonds in 2-methyl-4-phenylbutyraldehyde [1]. Increased conformational freedom generally imposes a larger entropic penalty upon receptor binding, which can lower binding affinity unless compensated by favorable enthalpic interactions from the ethoxy oxygen. This difference is a key factor influencing the odor detection threshold and the qualitative scent character.

Olfactory receptor activation Conformational entropy Fragrance design

Procurement-Relevant Application Scenarios for 4-(4-Ethoxyphenyl)-2-methylbutanal


High-Value Fragrance Accords Requiring a Persistent Anisic-Floral Note

The combination of the ethoxy substituent and the 2-methylbutanal backbone is expected to produce a longer-lasting anisic-sweet-woody odor compared to the more volatile phenylbutanal analog. Perfumers may specifically request this CAS to build middle-to-base note accords where a distinct ethoxy-anisic character is essential for brand identity [1]. The physicochemical profile (higher MW, additional H-bond acceptor) supports prolonged tenacity on fabric and skin.

Structure-Odor Relationship (SOR) Studies on Alkoxy-Substituted Phenylbutanals

Academic and industrial olfactory research groups investigating the effect of para-alkoxy chain length on odor quality can use the ethoxy analog as a key comparator alongside methoxy, propoxy, and butoxy derivatives. Quantitative odor threshold measurements and receptor-screening assays require an authentic sample of 4-(4-ethoxyphenyl)-2-methylbutanal to establish reliable SOR models [2].

Safety Assessment Dossier Expansion for Alkoxy-Phenylbutanal Congeners

Regulatory toxicologists conducting read-across evaluations for new fragrance ingredients need a pure reference standard of the ethoxy derivative to generate metabolic stability data (e.g., liver microsome O-dealkylation rates) and to verify that the toxicological profile differs from the unsubstituted lead compound. Procurement of the specific CAS ensures that the generated data are directly applicable to the substance under review [3].

Synthetic Intermediate for Complex Odorants with 4-Ethoxyphenyl Motifs

The aldehyde function of 4-(4-ethoxyphenyl)-2-methylbutanal can serve as a versatile handle for further chemical transformations (e.g., Schiff-base formation, reduction to alcohol, or aldol condensation). It is procured as a building block in the synthesis of proprietary fragrance molecules that retain the 4-ethoxyphenyl pharmacophore, where the exact starting material identity is critical to patent protection and process reproducibility [4].

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